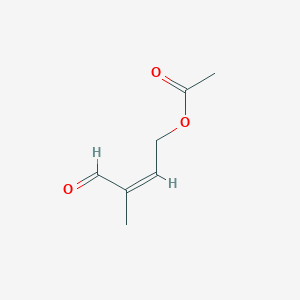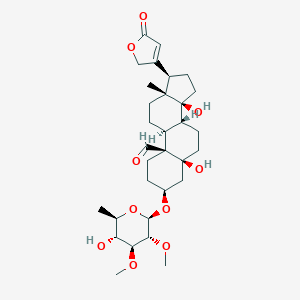
5-bromo-6-méthylpyrimidine-2,4-diol
Vue d'ensemble
Description
5-Bromo-6-methyluracil is a useful research compound. Its molecular formula is C5H5BrN2O2 and its molecular weight is 205.01 g/mol. The purity is usually 95%.
The exact mass of the compound 5-Bromo-6-methyluracil is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 53064. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 5-Bromo-6-methyluracil suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Bromo-6-methyluracil including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Chimie computationnelle
Les chimistes théoriques et computationnels peuvent utiliser le 5-bromo-6-méthylpyrimidine-2,4-diol dans la modélisation moléculaire et les simulations. Il peut aider à comprendre le comportement des molécules organiques bromées dans les systèmes biologiques ou dans le développement de nouveaux composés ayant les propriétés souhaitées .
Propriétés
IUPAC Name |
5-bromo-6-methyl-1H-pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BrN2O2/c1-2-3(6)4(9)8-5(10)7-2/h1H3,(H2,7,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEAXNUZNYDEXFG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NC(=O)N1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10164485 | |
| Record name | 5-Bromo-6-methyluracil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10164485 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15018-56-1 | |
| Record name | 5-Bromo-6-methyl-2,4(1H,3H)-pyrimidinedione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15018-56-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Bromo-6-methyluracil | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015018561 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Bromo-6-methyluracil | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=53064 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-Bromo-6-methyluracil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10164485 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-bromo-6-methyluracil | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.534 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the structural characterization of 5-bromo-6-methyluracil?
A1: 5-Bromo-6-methyluracil is a substituted pyrimidine derivative.
Q2: How does the structure of 5-bromo-6-methyluracil relate to its reactivity?
A2: The presence of bromine at the 5-position and a methyl group at the 6-position significantly influences the reactivity of 5-bromo-6-methyluracil. Research indicates this compound undergoes a unique type of nucleophilic substitution. [, , ] Instead of a direct displacement of the bromine atom, reaction with nucleophiles like aromatic amines or sodium acylates leads to substitution at the 6-methyl group, creating 6-(substituted methyl)uracil derivatives. [, ] This unusual reactivity is attributed to the specific arrangement of substituents on the pyrimidine ring. [, , ]
Q3: Are there any known ring transformations associated with 5-bromo-6-methyluracil?
A3: Yes, studies demonstrate that 5-bromo-6-methyluracil derivatives with a phenyl group at the 1-position can undergo ring transformations when reacting with certain amines. [] For instance, reactions with methylamine lead to the formation of 1-arylhydantoins. [] Furthermore, reactions with hydrazine hydrate result in the creation of 4-ureidopyrazol-3-ones through a double ring transformation involving a hydantoin intermediate. [] These findings highlight the susceptibility of the uracil ring to rearrangements under specific reaction conditions.
Q4: How does 5-bromo-6-methyluracil compare to 4-bromo-5-methyl-(2H)-1,2,6-thiadiazin-3(6H)one 1,1-dioxides in terms of reactivity?
A4: While both compounds possess a bromine atom, they exhibit different reactivities. 5-Bromo-6-methyluracil is known to undergo nucleophilic substitution at the 6-methyl group. [, ] In contrast, 4-bromo-5-methyl-(2H)-1,2,6-thiadiazin-3(6H)one 1,1-dioxides can act as bromonium ion sources. [] This distinction arises from the differences in their core structures – a uracil ring versus a thiadiazine ring – and the influence of the respective substituents on bromine's electrophilicity.
Q5: Has 5-bromo-6-methyluracil been investigated for its herbicidal activity?
A5: While not as widely studied as its close analog terbacil (3-tert-butyl-5-chloro-6-methyluracil), 5-bromo-6-methyluracil, often referred to as DP-733 in older literature, has been explored for potential herbicidal applications. [, ] Research from the 1960s and 1970s examined its effectiveness in controlling weeds like nutsedge (Cyperus rotundus) and hoary alyssum (Berteroa incana). [, ] These studies provided insights into its activity against specific weed species and its potential use in agricultural settings.
Q6: Are there any studies on the analytical methods for detecting and quantifying 5-bromo-6-methyluracil?
A7: While specific details on analytical methods for 5-bromo-6-methyluracil are limited in the provided research, related studies offer valuable insights. Research on similar herbicides, such as terbacil and bromacil, highlights the use of techniques like gas chromatography to monitor their presence in various matrices, including soil and plant tissues. [, ] These methods likely serve as a foundation for developing and validating analytical techniques specifically tailored to 5-bromo-6-methyluracil.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














